N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H9Cl2N3OS and its molecular weight is 350.22. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated derivatives of thiazole-5-carboxamide for their anticancer activity. For instance, Cai et al. (2016) investigated a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, finding compounds with substantial activity against various cancer cell lines, including A-549, Bel7402, and HCT-8 (Cai et al., 2016). Similarly, Gomha et al. (2014) synthesized novel thiadiazole derivatives incorporating a pyrazole moiety and evaluated their anticancer effects, particularly against the breast carcinoma cell line MCF-7, showing promising results (Gomha et al., 2014).
Antimicrobial Activity
The antimicrobial potential of thiazole and thiadiazole derivatives has also been a subject of research. Salahuddin et al. (2014) prepared new microbicidal polyamides using thiadiazoles and evaluated their in vitro and in vivo antimicrobial activity against a range of microorganisms, finding good antimicrobial effects (Salahuddin et al., 2014). Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their antimicrobial activity, observing moderate activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).
Corrosion Inhibition
Thiadiazole derivatives have been studied for their application in corrosion inhibition. Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic conditions, finding that some compounds exhibit good inhibition properties (Bentiss et al., 2007).
Quantum Chemical and Molecular Dynamics Studies
Kaya et al. (2016) conducted a study to predict the corrosion inhibition performances of thiadiazole derivatives against iron corrosion using density functional theory calculations and molecular dynamics simulations. Their results were in good agreement with experimental inhibition efficiency results (Kaya et al., 2016).
Antiviral Activity
Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their antiviral activity. They found that certain compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant effects on mycobacterial energetics .
Mode of Action
It is suggested that it may interact with its targets to disrupt mycobacterial energetics . This disruption could potentially lead to changes in the normal functioning of the target cells.
Biochemical Pathways
It is known that similar compounds can affect the energy metabolism of mycobacteria .
Pharmacokinetics
It is known that similar compounds have shown proportionate increases in the maximum blood substance concentration with increases in dose .
Result of Action
It is suggested that it may disrupt mycobacterial energetics, which could potentially lead to changes in the normal functioning of the target cells .
Action Environment
It is known that similar compounds were originally developed as agricultural fungicides , suggesting that they may be stable and effective in various environmental conditions.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-6-11(17)8-12(7-10)18-15(21)14-13(19-20-22-14)9-4-2-1-3-5-9/h1-8H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJLEVFQQSVKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.